

# Application Note: Calculating Labeling Efficiency for Cy3-PEG2-TCO Conjugations

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## Compound of Interest

Compound Name: Cy3-PEG2-TCO4

Cat. No.: B12367924

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## Introduction

This application note provides a detailed protocol for the conjugation of a Cy3-PEG2-TCO fluorophore to a target molecule, typically a protein or antibody, and the subsequent calculation of the labeling efficiency, also known as the Degree of Labeling (DOL). The protocol utilizes the highly efficient and bioorthogonal inverse-electron demand Diels-Alder cycloaddition reaction between a trans-cyclooctene (TCO) moiety and a tetrazine (Tz) derivative.<sup>[1][2]</sup> This "click chemistry" approach offers rapid kinetics and high specificity in aqueous environments, making it ideal for labeling biomolecules without the need for catalysts that could be harmful to sensitive samples.<sup>[1][2][3][4]</sup>

In this protocol, we will describe the labeling of a protein with a TCO-NHS ester, followed by the conjugation of a Cy3-tetrazine. While the user specified "Cy3-PEG2-TCO", the more common and readily available approach for labeling proteins is to first introduce the TCO group onto the protein and then react it with a tetrazine-functionalized dye. This document will proceed with this established workflow. The labeling efficiency is determined spectrophotometrically by measuring the absorbance of the final conjugate at both the protein's and the dye's maximum absorbance wavelengths.

## Principle of the Reaction

The core of this labeling strategy is the reaction between a TCO group and a tetrazine. This reaction is a [4+2] cycloaddition where the tetrazine acts as the diene and the TCO as the dienophile. The reaction is extremely fast and irreversible, proceeding readily at room temperature in common biological buffers.<sup>[1]</sup> The process involves two main steps:

- Activation of the Target Molecule: The target molecule (e.g., a protein) is first functionalized with a TCO group. This is typically achieved by reacting the primary amines (e.g., lysine residues) on the protein with a TCO-NHS ester.
- Bioorthogonal Ligation: The TCO-functionalized molecule is then reacted with a Cy3-labeled tetrazine. The "click" reaction forms a stable covalent bond, attaching the Cy3 fluorophore to the target molecule.

## Quantitative Data Summary

Accurate calculation of the labeling efficiency relies on precise spectroscopic values for the protein and the fluorophore.

Parameter	Value	Reference
Cy3 Fluorophore		
Maximum Absorbance ( $\lambda_{max}$ )	555 nm	[2][4][5]
Molar Extinction Coefficient ( $\epsilon_{dye}$ ) at $\lambda_{max}$	150,000 M <sup>-1</sup> cm <sup>-1</sup>	[2][4][5][6]
Correction Factor at 280 nm (CF <sub>280</sub> )	0.073	[2][3][4]
Immunoglobulin G (IgG) - Example Protein		
Maximum Absorbance ( $\lambda_{max}$ )	280 nm	
Molar Extinction Coefficient ( $\epsilon_{protein}$ ) at 280 nm	210,000 M <sup>-1</sup> cm <sup>-1</sup>	[1][7][8][9]
Molecular Weight (MW <sub>protein</sub> )	~150,000 g/mol	[10]

# Experimental Protocols

## Materials and Reagents

- Protein of interest (e.g., IgG) in an amine-free buffer (e.g., PBS, pH 7.4)
- TCO-PEG-NHS ester (e.g., TCO-PEG4-NHS ester)
- Cy3-tetrazine
- Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- Reaction Buffer: 100 mM sodium bicarbonate or phosphate buffer, pH 8.0-8.5
- Quenching Buffer: 1 M Tris-HCl, pH 8.0
- Desalting columns (e.g., Sephadex G-25)
- UV-Vis Spectrophotometer

## Protocol 1: TCO-Labeling of the Protein

This protocol describes the functionalization of a protein with TCO groups.

- Protein Preparation:
  - Ensure the protein is in an amine-free buffer (e.g., PBS). If the buffer contains primary amines like Tris or glycine, the protein must be buffer-exchanged into an appropriate buffer.[8]
  - Adjust the protein concentration to 1-5 mg/mL.[3]
- TCO-PEG-NHS Ester Stock Solution:
  - Immediately before use, prepare a 10 mM stock solution of the TCO-PEG-NHS ester in anhydrous DMF or DMSO.[3]
- Labeling Reaction:

- Add a 10-20 fold molar excess of the TCO-PEG-NHS ester stock solution to the protein solution.[3]
- Incubate the reaction for 1 hour at room temperature with gentle mixing.[3]
- Quenching the Reaction:
  - Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction.
  - Incubate for 5-10 minutes at room temperature.[3]
- Purification of the TCO-labeled Protein:
  - Remove the excess, unreacted TCO-PEG-NHS ester using a desalting column equilibrated with PBS.[3][8]
  - Collect the protein-containing fractions. The TCO-labeled protein is now ready for conjugation or can be stored at 4°C for a short period.

## Protocol 2: Cy3-tetrazine Conjugation

This protocol describes the "click" reaction between the TCO-labeled protein and Cy3-tetrazine.

- Cy3-tetrazine Stock Solution:
  - Prepare a 1-5 mM stock solution of Cy3-tetrazine in an appropriate solvent (e.g., DMSO).
- Conjugation Reaction:
  - To the purified TCO-labeled protein, add a 1.5-3 fold molar excess of the Cy3-tetrazine stock solution.
  - Incubate the reaction for 30-60 minutes at room temperature, protected from light.
- Purification of the Cy3-Conjugated Protein:
  - Remove the excess, unreacted Cy3-tetrazine using a desalting column equilibrated with PBS.[8][9]

- Collect the colored, protein-containing fractions. The Cy3-labeled protein is now ready for analysis and use.

## Calculating the Labeling Efficiency (Degree of Labeling)

The Degree of Labeling (DOL), which represents the average number of dye molecules per protein molecule, is determined using UV-Vis spectroscopy.

- Spectrophotometric Measurement:
  - Measure the absorbance of the purified Cy3-conjugated protein solution at 280 nm ( $A_{280}$ ) and 555 nm ( $A_{\text{max}}$ ).
- Calculation of Protein Concentration:
  - First, correct the absorbance at 280 nm for the contribution of the Cy3 dye. Corrected  $A_{280} = A_{280} - (A_{\text{max}} * CF_{280})$
  - Then, calculate the molar concentration of the protein. Protein Concentration (M) =  $\text{Corrected } A_{280} / \epsilon_{\text{protein}}$
- Calculation of Dye Concentration:
  - Calculate the molar concentration of the Cy3 dye. Dye Concentration (M) =  $A_{\text{max}} / \epsilon_{\text{dye}}$
- Calculation of the Degree of Labeling (DOL):
  - The DOL is the ratio of the dye concentration to the protein concentration.  $DOL = \text{Dye Concentration} / \text{Protein Concentration}$
  - Alternatively, a combined formula can be used:[8]  $DOL = (A_{\text{max}} * \epsilon_{\text{protein}}) / ((A_{280} - A_{\text{max}} * CF_{280}) * \epsilon_{\text{dye}})$

## Example Calculation for an IgG Antibody:

- Measured Absorbances:

- $A_{280} = 0.85$
- $A_{\text{max}} \text{ (at 555 nm)} = 0.75$
- Using the formula:
  - $DOL = (0.75 * 210,000) / ((0.85 - 0.75 * 0.073) * 150,000)$
  - $DOL = 157,500 / ((0.85 - 0.05475) * 150,000)$
  - $DOL = 157,500 / (0.79525 * 150,000)$
  - $DOL = 157,500 / 119,287.5$
  - $DOL \approx 1.32$

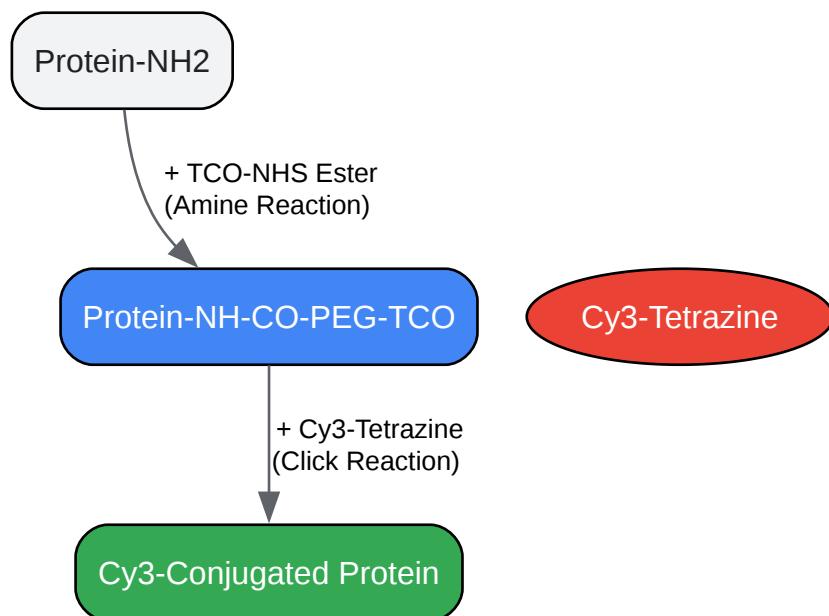
This result indicates that, on average, there are approximately 1.32 molecules of Cy3 per molecule of IgG.

## Visualizations



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Caption: Experimental workflow for Cy3 labeling.



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